![molecular formula C15H29ClN2O3 B13597785 tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling and subsequent protection of functional groups. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrochloric acid in water for acidic hydrolysis, sodium hydroxide in water for basic hydrolysis.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a carboxylic acid or other esters.
Aplicaciones Científicas De Investigación
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic use of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Uniqueness
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C15H29ClN2O3 |
|---|---|
Peso molecular |
320.85 g/mol |
Nombre IUPAC |
tert-butyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m0./s1 |
Clave InChI |
BTQXBBUMQUZBOD-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@@H](C2)O.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



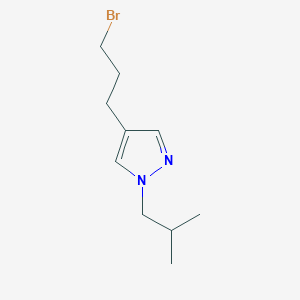
![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
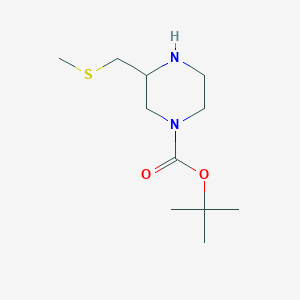
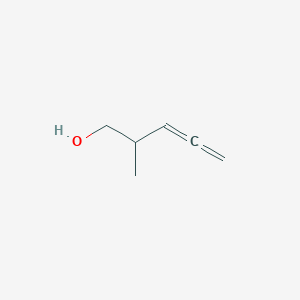
![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)
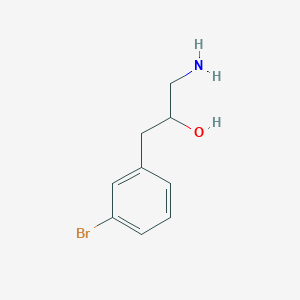

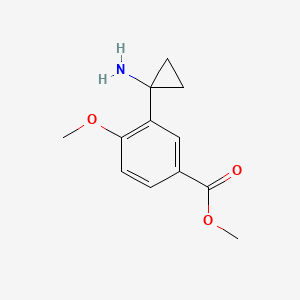
![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)

![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)

